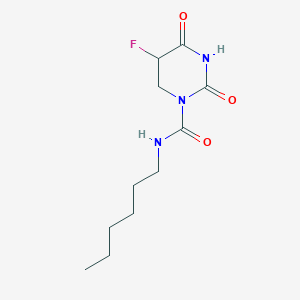
5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide, also known as Carmofur, is a fluorinated pyrimidine derivative. It is primarily recognized for its antineoplastic properties and is used in the treatment of various cancers. The compound is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide typically involves the reaction of 5-fluorouracil with hexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell cycle regulation and DNA synthesis.
Medicine: Utilized as an antineoplastic agent in cancer treatment, particularly for colorectal cancer.
Industry: Applied in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide involves its conversion to 5-fluorouracil in the body. 5-Fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: The parent compound of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used in the treatment of various cancers.
Tegafur: Another prodrug of 5-fluorouracil, used in combination with other agents for cancer treatment.
Uniqueness
This compound is unique due to its hexyl group, which enhances its lipophilicity and allows for better cellular uptake. This modification improves its pharmacokinetic properties and makes it a valuable addition to the arsenal of chemotherapeutic agents .
Propiedades
Fórmula molecular |
C11H18FN3O3 |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C11H18FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h8H,2-7H2,1H3,(H,13,17)(H,14,16,18) |
Clave InChI |
GCMAKCXSJWDFOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)N1CC(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



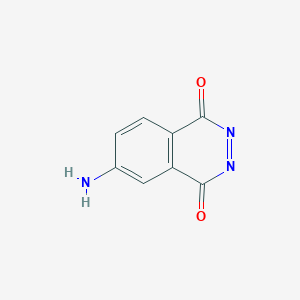
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate](/img/structure/B12354734.png)
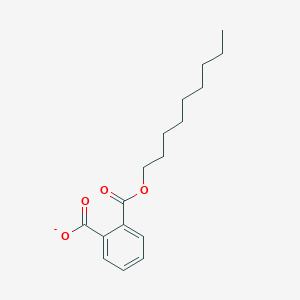

![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)

![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354768.png)
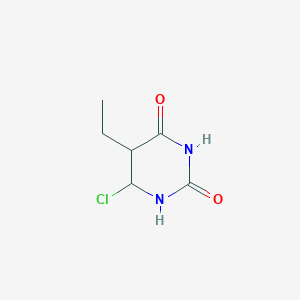
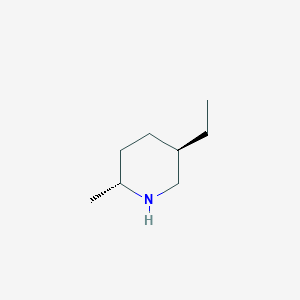

![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
